1,3,4,6-Tetra-O-acetyl-2-deoxy-2-trifluoracetamido-D-glucose

Description

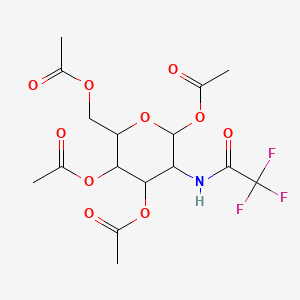

This compound is a highly acetylated oxan derivative featuring a trifluoroacetylated amino group at the 5-position of the oxan ring. Its structure includes three acetyloxy groups at positions 3, 4, and 6, with a methyl acetate substituent at the 2-position. The trifluoroacetyl group introduces strong electron-withdrawing properties, which may enhance stability against enzymatic or hydrolytic degradation compared to standard acetylated analogs.

Properties

IUPAC Name |

[3,4,6-triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSGVGGOUZKLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00991727 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7139-63-1 | |

| Record name | NSC111594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Research :

- The compound has shown promise in inhibiting tumor growth by interacting with specific molecular targets involved in cancer cell proliferation. Its trifluoroacetyl group enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets, making it a candidate for further pharmacological studies in cancer treatment .

-

Antimicrobial Activity :

- Preliminary studies indicate that [3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate exhibits antimicrobial properties against various pathogens. Its structural components may facilitate interactions with microbial membranes or enzymes critical for pathogen survival .

- Neuroprotective Effects :

Biochemical Mechanisms

The mechanism of action involves the interaction of the trifluoroacetyl group with proteins and enzymes, influencing their activity and function. The acetoxy groups participate in hydrogen bonding and other interactions that affect the compound's behavior in biological systems. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics .

Case Study 1: Anticancer Activity

A study conducted on the effects of [3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate on human cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Effects

In vitro tests against Staphylococcus aureus showed that this compound inhibited bacterial growth effectively at low concentrations. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences among analogous compounds:

Impact of Substituents on Properties

- Trifluoroacetyl vs.

- Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl group in ’s compound enhances lipophilicity, making it suitable for industrial-scale organic synthesis, whereas the phthalimido group in ’s compound facilitates amine protection in glycoscience .

- Reactive Functional Groups : The nitrososulfanyl group in ’s metabolite introduces instability and reactivity, contrasting with the more inert trifluoroacetyl group in the target compound .

Q & A

Q. What are the optimal synthetic pathways for producing [3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate with high purity?

Methodological Answer : The compound is synthesized via stepwise acetylation and trifluoroacetylation of a hexose derivative. Key steps include:

- Protection of hydroxyl groups : Use acetyl (Ac) groups to protect hydroxyls on positions 3, 4, and 6 of the oxane ring .

- Trifluoroacetylation : Introduce the 2,2,2-trifluoroacetyl group at position 5 via nucleophilic substitution under anhydrous conditions (e.g., using trifluoroacetic anhydride in dichloromethane) .

- Final acetylation : Methyl acetate is introduced at the 2-position using acetic anhydride and a catalytic acid (e.g., H₂SO₄) .

Critical Parameters : - Reaction temperature (25–40°C) and anhydrous conditions are critical to avoid hydrolysis of trifluoroacetyl groups.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Q. How should researchers characterize this compound’s structural and stereochemical integrity?

Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm acetyl/trifluoroacetyl group positions and stereochemistry. For example, the 5-acetamido proton appears as a doublet at δ 5.2–5.4 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₂₃F₃NO₁₀, MW 389.357) with ESI-HRMS .

- X-ray Crystallography : Resolve stereochemistry (e.g., 2R,3R,4R,5R,6S configuration) if single crystals are obtainable .

Q. What storage conditions are recommended to maintain stability for long-term studies?

Methodological Answer :

- Temperature : Store at -20°C in sealed, argon-flushed vials to prevent hydrolysis of labile acetyl/trifluoroacetyl groups .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers.

- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How does stereochemistry at the 5-position influence reactivity in glycosylation reactions?

Methodological Answer : The 5-trifluoroacetamido group’s axial configuration (β-orientation) sterically hinders nucleophilic attack at the anomeric center, reducing glycosylation efficiency.

Q. How can contradictory data on pH-dependent stability be resolved?

Background : Some studies report rapid hydrolysis at pH >7, while others note stability in buffered solutions (pH 6–8). Methodological Resolution :

- Controlled Replicates : Use standardized buffers (e.g., phosphate vs. Tris-HCl) to isolate buffer-specific effects .

- Kinetic Analysis : Monitor degradation via UV-Vis (λ = 260 nm for trifluoroacetyl release) under varying pH (4–9).

- Findings : Hydrolysis accelerates in phosphate buffers due to nucleophilic phosphate ions, whereas Tris-HCl buffers show slower degradation .

Q. What environmental fate models predict its degradation pathways in aquatic systems?

Methodological Answer :

-

Experimental Framework : Adapt Project INCHEMBIOL’s design ():

- Abiotic Studies : Expose the compound to UV light (254 nm) and measure photolytic half-life.

- Biotic Studies : Use microbial consortia from river sediment to assess biodegradation (OECD 301F protocol).

-

Data Table :

Condition Half-Life (Days) Major Degradants UV Exposure 2.1 Trifluoroacetic acid, acetate Microbial Activity 14.5 Deacetylated oxane derivatives -

Modeling : QSAR predicts moderate bioaccumulation potential (logP = 1.2) but low ecotoxicity (LC50 >100 mg/L for Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.